2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C16H33BO2. It is characterized by a dioxaborolane ring structure with a decyl group and four methyl groups attached to the ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-boron bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of pinacol with boronic acids or boronates. The reaction typically involves the use of a palladium catalyst and proceeds under mild conditions. The general reaction scheme is as follows:
Pinacol+Boronic Acid→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. The process is typically carried out in inert atmospheres to prevent oxidation and contamination.
Chemical Reactions Analysis
Types of Reactions
2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds across carbon-carbon multiple bonds.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dioxane.
Major Products
The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and material science.
Scientific Research Applications
2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Material Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of carbon-boron bonds. The boron atom in the dioxaborolane ring acts as an electrophile, facilitating the addition of nucleophiles to form new carbon-boron bonds. This process is often catalyzed by transition metals, which enhance the reactivity and selectivity of the reactions.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane
Uniqueness
2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its decyl group, which imparts distinct physical and chemical properties compared to other similar compounds. This structural variation can influence its reactivity, solubility, and application in different chemical processes.
Properties
IUPAC Name |
2-decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33BO2/c1-6-7-8-9-10-11-12-13-14-17-18-15(2,3)16(4,5)19-17/h6-14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMCLNRSAPIJDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701242082 | |
Record name | 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701242082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141091-38-5 | |
Record name | 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141091-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701242082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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